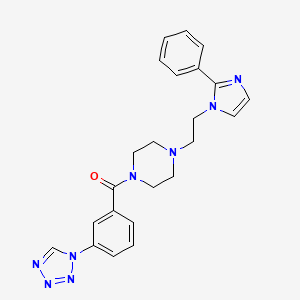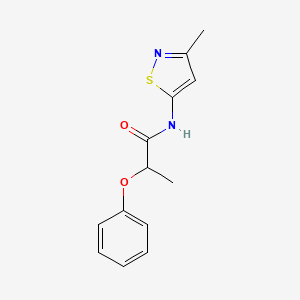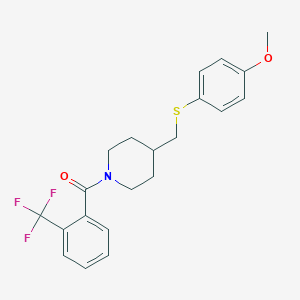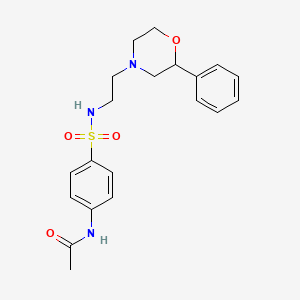
(3-(1H-四唑-1-基)苯基)(4-(2-(2-苯基-1H-咪唑-1-基)乙基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is an intriguing compound featuring a tetrazole ring and an imidazole ring. Its complex structure allows it to interact in unique ways in chemical and biological systems, making it a compound of great interest in various fields of research.
科学研究应用
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone has a wide range of applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: : Studied for its interactions with proteins and enzymes, often used in binding studies.
Medicine: : Explored for its potential as a pharmaceutical agent, particularly for its potential antimicrobial and antifungal activities.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves a multi-step process. Key steps include:
Formation of the tetrazole ring: : This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Imidazole ring formation: : This often involves the cyclization of a precursor compound in the presence of an acid catalyst.
Coupling reactions: : The formation of the final product can be achieved through coupling the two heterocyclic rings with a piperazine derivative under appropriate conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would likely follow a scaled-up version of the synthetic route, optimized for yield and efficiency. This could involve high-throughput synthesis with automation and continuous flow chemistry to ensure consistent product quality and purity.
化学反应分析
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone undergoes various types of chemical reactions:
Oxidation: : Can be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: : May be reduced under specific conditions to yield simpler compounds.
Substitution: : The tetrazole and imidazole rings can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: : The compound may be hydrolyzed under acidic or basic conditions, leading to the cleavage of the methanone linkage.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and strong acids or bases for hydrolysis. Major products from these reactions depend on the specific conditions but often include simplified versions of the original molecule or completely different structural motifs.
作用机制
The compound's effects stem from its ability to interact with various molecular targets, primarily through its heterocyclic rings. It can form hydrogen bonds, coordinate to metal ions, and engage in pi-stacking interactions. These interactions modulate biological pathways, particularly those involving enzymes and receptors, leading to its observed effects.
相似化合物的比较
Comparing (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone with similar compounds, such as:
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-pyridyl)ethyl)piperazin-1-yl)methanone: : The replacement of the phenyl-imidazole moiety with a phenyl-pyridine changes the compound's binding properties and biological activity.
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-thiazolyl)ethyl)piperazin-1-yl)methanone: : The presence of a thiazole ring introduces sulfur into the structure, potentially altering its reactivity and interactions.
By comparing these, we can highlight the unique interactions and applications of our main compound, (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone. It stands out due to its specific structural features and the resulting biological activity.
属性
IUPAC Name |
[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O/c32-23(20-7-4-8-21(17-20)31-18-25-26-27-31)30-15-12-28(13-16-30)11-14-29-10-9-24-22(29)19-5-2-1-3-6-19/h1-10,17-18H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSRUCQSLVLYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2431190.png)
![ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE](/img/structure/B2431191.png)
![1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE](/img/structure/B2431192.png)

![(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2431195.png)
![N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide](/img/structure/B2431196.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2431197.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2431203.png)


![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)

